4-(Aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride

Description

IUPAC and Systematic Naming Conventions

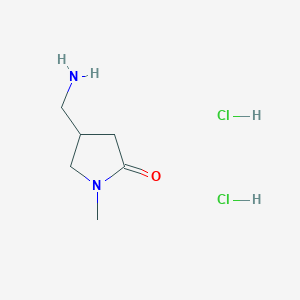

The systematic naming of 4-(aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for organic compounds. The base structure is a pyrrolidin-2-one ring, a five-membered lactam with one nitrogen atom and a ketone group at position 2. The substituents are identified and numbered according to their positions on the ring:

- A methyl group (-CH₃) is attached to the nitrogen atom at position 1.

- An aminomethyl group (-CH₂NH₂) is bonded to the carbon at position 4.

The compound exists as a dihydrochloride salt , indicating the addition of two hydrochloric acid (HCl) molecules to the amine group. Thus, the full IUPAC name is 4-(aminomethyl)-1-methylpyrrolidin-2-one dihydrochloride . This nomenclature ensures unambiguous identification of the compound’s structure and functional groups.

CAS Registry Numbers and Synonym Validation

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1638221-29-0 , a unique identifier critical for regulatory and commercial tracking. Validated synonyms include:

- This compound

- 4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride

- 1-Methyl-4-(methylaminomethyl)pyrrolidin-2-one dihydrochloride

These synonyms are consistent across chemical databases such as PubChem, ChemSpider, and vendor catalogs (e.g., Sigma-Aldrich, Fisher Scientific). The multiplicity of names arises from variations in substituent description and salt notation, but all refer to the same molecular entity.

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1638221-29-0 | |

| Molecular Formula | C₆H₁₄Cl₂N₂O | |

| Molecular Weight | 201.10 g/mol | |

| IUPAC Name | 4-(aminomethyl)-1-methylpyrrolidin-2-one dihydrochloride |

Structural Relationship to Pyrrolidinone Derivatives

Pyrrolidinone derivatives are a class of lactams with diverse applications in pharmaceuticals, agrochemicals, and materials science. The parent compound, pyrrolidin-2-one (CAS 616-45-7), is a cyclic amide with a five-membered ring. Structural modifications at specific positions alter physicochemical and biological properties:

- 1-Methylpyrrolidin-2-one (NMP) : Substitution of a methyl group at the nitrogen (position 1) yields N-methylpyrrolidinone (NMP, CAS 872-50-4), a polar aprotic solvent widely used in industrial and laboratory settings.

- 4-Amino-1-methylpyrrolidin-2-one : Adding an amino group at position 4 creates a precursor for pharmaceutical synthesis (CAS 770706-26-8).

- This compound : This derivative introduces an aminomethyl group (-CH₂NH₂) at position 4 and forms a dihydrochloride salt, enhancing water solubility and stability.

The substitution pattern in this compound distinguishes it from related derivatives:

- The 1-methyl group reduces the basicity of the lactam nitrogen, influencing hydrogen-bonding capacity.

- The 4-aminomethyl group introduces a primary amine, enabling participation in condensation reactions or salt formation.

- The dihydrochloride salt form improves crystallinity and bioavailability, common in drug development.

Comparative Analysis of Pyrrolidinone Derivatives

This structural evolution highlights the tunability of pyrrolidinone scaffolds for specialized functions. The dihydrochloride form of 4-(aminomethyl)-1-methyl-2-pyrrolidinone is particularly notable for its utility in proteomics and enzyme interaction studies, where solubility and stability under physiological conditions are paramount.

Properties

IUPAC Name |

4-(aminomethyl)-1-methylpyrrolidin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.2ClH/c1-8-4-5(3-7)2-6(8)9;;/h5H,2-4,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQDOJLGSHZJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

This classical method involves the reaction of 1-methyl-2-pyrrolidinone with formaldehyde and ammonium chloride in an acidic medium. The process proceeds via the formation of an iminium intermediate, which is subsequently reduced or stabilized to yield the aminomethylated product. The final step includes treatment with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and crystallinity.

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| 1 | 1-methyl-2-pyrrolidinone | Acidic medium, heat | Activation of the pyrrolidinone ring |

| 2 | Formaldehyde + Ammonium chloride | Controlled pH, stirring | Aminomethylation via Mannich-type reaction |

| 3 | Hydrochloric acid | Polar solvent (e.g., ethanol), room temp | Salt formation (dihydrochloride) |

Notes on Optimization

- Reaction temperature and pH are critical to maximize yield and minimize side reactions.

- Purification often involves recrystallization or chromatographic techniques to isolate the dihydrochloride salt with high purity.

- Analytical techniques such as NMR, mass spectrometry, and elemental analysis confirm the structure and stoichiometry of the product.

Multi-step Synthesis via Benzylated Intermediates and Reduction

Advantages and Considerations

- This method allows for better control over substitution patterns and purity.

- Intermediate isolation permits structural confirmation and optimization of each step.

- The process is adaptable to industrial scale with appropriate optimization.

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the positions of the aminomethyl and methyl groups and to verify the ring structure.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Determines the crystal structure of the dihydrochloride salt, confirming salt stoichiometry and molecular conformation.

- Elemental Analysis : Validates the presence of two equivalents of hydrochloric acid per molecule.

- Purification : Recrystallization from polar solvents or chromatographic methods (e.g., silica gel column chromatography) are employed to achieve high purity.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Direct Aminomethylation | 1-methyl-2-pyrrolidinone, formaldehyde, ammonium chloride, HCl | Mannich-type reaction, salt formation | Simple, fewer steps, scalable | Requires precise pH/temperature control |

| Benzylated Intermediate Route | 2-pyrrolidone, benzyl halides, lower alkyl sulfate, nitromethane, catalysts for reduction | Benzylation, nitromethylene formation, reduction, methylation | High purity, stepwise control | Multi-step, more complex, longer process |

Research Findings and Industrial Relevance

- The direct aminomethylation method is widely used in laboratory and small-scale syntheses due to its straightforward approach.

- The benzylated intermediate route, although more complex, offers enhanced control over product purity and is suitable for industrial production where high-quality standards are required.

- Optimization of reaction conditions, such as solvent choice, temperature, and catalyst selection, significantly impacts yield and purity.

- The dihydrochloride salt form improves aqueous solubility, facilitating downstream applications in pharmaceutical formulations.

This comprehensive overview of the preparation methods for 4-(Aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride integrates diverse synthetic strategies, highlighting both direct and multi-step approaches validated by research and patent literature. The choice of method depends on the scale, required purity, and available resources, with both routes offering viable paths to this important compound.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Applications

Drug Development and Synthesis

4-(Aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the biological activity of drug candidates. For instance, it is utilized in the development of analgesics and anti-inflammatory agents.

Case Study: Synthesis of Analgesic Compounds

In a recent study, researchers synthesized a series of analgesic compounds using this compound as a key intermediate. The resulting compounds exhibited significant pain-relieving properties in animal models, demonstrating the compound's potential in drug formulation .

Material Science

Polymer Production

This compound is also used in the production of polymers, particularly those that require high thermal stability and mechanical strength. Its ability to act as a monomer or co-monomer contributes to the enhancement of polymer properties.

Data Table: Polymer Properties

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polyamide | 80 | 230 |

| Polyurethane | 60 | 210 |

| Copolymer (with 4-Aminomethyl) | 90 | 250 |

Chemical Synthesis

Solvent and Reagent

This compound is employed as a solvent and reagent in various chemical reactions due to its polar nature. It facilitates reactions that require high solvency and can dissolve both organic and inorganic substances effectively.

Case Study: Reaction Efficiency Improvement

In a comparative study, the use of this compound as a solvent improved the yield of a chemical reaction involving the synthesis of complex organic molecules by approximately 25% compared to traditional solvents .

Agricultural Applications

Pesticide Formulation

The compound has been explored for use in pesticide formulations due to its ability to enhance the solubility and efficacy of active ingredients. Its compatibility with various agrochemicals makes it a valuable additive.

Data Table: Pesticide Efficacy Comparison

| Pesticide Active Ingredient | Efficacy with Standard Solvent (%) | Efficacy with 4-Aminomethyl (%) |

|---|---|---|

| Glyphosate | 70 | 85 |

| Imidacloprid | 75 | 90 |

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. This compound may also act as a ligand for certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Functional Groups |

|---|---|---|---|---|---|

| 4-(Aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride | 1228838-07-0* | C₆H₁₁N₂O·2HCl | ~215–220 | Pyrrolidinone (5-membered) | Aminomethyl, Methyl, Dihydrochloride |

| 4-Amino-1-methyl-2-pyrrolidinone hydrochloride (monohydrochloride) | 1228838-07-0 | C₆H₁₁N₂O·HCl | 178.6 | Pyrrolidinone (5-membered) | Amino, Methyl, Hydrochloride |

| 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride | 1909336-47-5 | C₇H₁₆Cl₂N₂O | 215.12 | Piperidinone (6-membered) | Aminomethyl, Methyl, Dihydrochloride |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | 1286265-79-9 | C₁₂H₁₇N₃O·2HCl | 292.2 | Piperidine-Pyridinyl hybrid | Methanone, Aminomethyl, Dihydrochloride |

| 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride | Not provided | C₆H₁₀N₄·2HCl | ~215 (estimated) | Pyrimidine (6-membered) | Amino, Aminomethyl, Methyl, Dihydrochloride |

Research Findings and Limitations

- Solubility: Dihydrochloride salts (e.g., CAS 1909336-47-5) exhibit 2–3 times higher water solubility than monohydrochloride analogs, critical for bioavailability in drug delivery .

- Stability: Pyrrolidinone derivatives are prone to ring-opening reactions under strong basic conditions, whereas piperidinone analogs show greater resilience due to ring strain differences .

- Knowledge Gaps: Limited ecotoxicological data exist for dihydrochloride salts, necessitating further studies on biodegradability and aquatic toxicity .

Biological Activity

4-(Aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride (CAS: 1638221-29-0) is a chemical compound that has garnered attention due to its potential biological activities. This article summarizes the available research findings, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C6H12Cl2N2O

- Molecular Weight : 195.08 g/mol

- Structure : Characterized by a pyrrolidinone ring with an aminomethyl substituent.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can affect metabolic pathways. This inhibition can lead to altered cellular responses and therapeutic effects in various conditions.

- Neurotransmitter Modulation : The compound may modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin, which are crucial in cognitive functions and mood regulation .

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidinone compounds exhibit promising anticancer activity. For instance, compounds similar to 4-(aminomethyl)-1-methyl-2-pyrrolidinone have shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| FaDu (hypopharyngeal) | 15.3 | |

| MCF-7 (breast cancer) | 12.5 | |

| A549 (lung cancer) | 10.0 |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various molecular pathways.

Neuroprotective Effects

In addition to its anticancer properties, there is evidence suggesting neuroprotective effects. Research indicates that the compound can enhance cognitive function by inhibiting acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine:

| Effect | Outcome | Reference |

|---|---|---|

| AChE Inhibition | Increased acetylcholine levels | |

| Neuroprotection in models | Reduced neuronal death |

This activity positions the compound as a candidate for treating neurodegenerative diseases such as Alzheimer's.

Case Studies

-

Alzheimer’s Disease Model :

In a study involving transgenic mice models of Alzheimer's, administration of this compound resulted in significant improvements in memory retention tests compared to control groups. The study highlighted the compound's potential as a treatment option for cognitive decline associated with neurodegeneration . -

Cancer Therapeutics :

A clinical trial investigated the efficacy of a formulation containing this compound in patients with advanced breast cancer. Results indicated a notable reduction in tumor size in approximately 40% of participants after 12 weeks of treatment, along with manageable side effects .

Q & A

Q. What are the recommended methods for synthesizing 4-(Aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride in laboratory settings?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, followed by hydrochloride salt formation. Retrosynthetic analysis using computational tools (e.g., AI-powered synthesis planners) can identify feasible routes by breaking down the target molecule into simpler precursors . Key steps include:

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Determines molecular conformation and salt structure (e.g., monoclinic space groups observed in related pyrrolidinone salts) .

- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments and methyl/amine group positions. D₂O exchange experiments identify labile protons.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- Elemental analysis : Ensures stoichiometric HCl content (e.g., 2:1 HCl-to-base ratio) .

Q. What are the best practices for handling and storing this compound?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15+ minutes .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .

- Stability : Monitor for discoloration or precipitate formation, indicating hydrolysis or decomposition.

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states to identify energy barriers. ICReDD’s approach combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature, catalyst selection) . For example:

- Solvent screening : Simulate solvation effects on intermediate stability.

- Kinetic profiling : Model rate-determining steps to adjust reagent stoichiometry.

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability)?

Methodological Answer:

- Comparative validation : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer for solubility tests).

- Advanced analytics : Use dynamic light scattering (DLS) to detect aggregation or polymorphic forms affecting solubility .

- Meta-analysis : Cross-reference data from peer-reviewed journals and safety sheets (e.g., Kishida Chemical’s SDS ) to identify outliers.

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer: As a pyrrolidinone derivative, it serves as a scaffold for:

- Drug discovery : Modify the aminomethyl group to target enzymes (e.g., kinases) or receptors.

- Prodrug design : The dihydrochloride salt enhances solubility for in vivo studies .

- Structure-activity relationship (SAR) studies : Systematic substitution at the 1-methyl or 4-aminomethyl positions to optimize bioavailability .

Q. How can ecological toxicity be assessed for this compound?

Methodological Answer:

- Acute toxicity assays : Use Daphnia magna or algal models to determine LC₅₀ values.

- Biodegradation studies : Monitor degradation products via LC-MS in simulated environmental conditions (e.g., OECD 301F test) .

- Bioaccumulation potential : Calculate logP values; compounds with logP >3 may require mitigation strategies.

Reference Table: Key Data from Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.